2-(3-Chlorophenoxy)-2-methylpropanoyl chloride
Description
2-(3-Chlorophenoxy)-2-methylpropanoyl chloride (CAS: 4878-03-9) is an acyl chloride derivative characterized by a chlorophenoxy group attached to a branched methylpropanoyl backbone. Its molecular formula is C₁₀H₁₀Cl₂O₂, with a molecular weight of 233.09 g/mol . This compound is primarily used in organic synthesis as a reactive intermediate, particularly in pharmaceuticals and agrochemicals, due to its ability to undergo nucleophilic substitution and acylation reactions.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIFOAYYAGFCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride typically begins with 3-chlorophenol and 2-methylpropanoic acid.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often used to maintain precise control over reaction conditions, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride hydrolyzes to form 2-(3-chlorophenoxy)-2-methylpropanoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether solvents.
Major Products
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Hydrolysis: Yields 2-(3-chlorophenoxy)-2-methylpropanoic acid.
Reduction: Produces 2-(3-chlorophenoxy)-2-methylpropanol.
Scientific Research Applications
The applications of 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride in scientific research are varied, highlighting its role in medicinal chemistry, antimicrobial activity, and enzyme inhibition. This compound, with the molecular formula and a molecular weight of 233.09, serves as a precursor in synthesizing pharmaceuticals, modifying biological targets, and developing enzyme inhibitors .
Medicinal Chemistry
2-(3-Chlorophenoxy)-2-methylpropanoyl chloride's structure allows it to interact with various enzymes and receptors, influencing metabolic pathways and cellular responses, making it a valuable precursor for synthesizing pharmaceuticals.
Antimicrobial Activity
Related chlorinated phenoxy compounds have demonstrated antimicrobial properties. For instance, 4-chloro-3,5-dimethylphenol (PCMX) has shown effectiveness against various pathogens, suggesting that 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride may possess similar antimicrobial effects.
Enzyme Inhibition
The chlorinated phenoxy group can inhibit key enzymes involved in metabolic pathways through nucleophilic substitution reactions, making it a candidate for developing enzyme inhibitors useful in treating diseases related to enzyme dysfunction.
Inhibition of Type III Secretion System (T3SS)
Phenoxy compounds have shown inhibitory effects on T3SS-mediated virulence factor secretion in pathogenic E. coli. This suggests that 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride may also inhibit similar processes, offering insights into its potential as an antimicrobial agent.
Cytotoxicity Studies
Research indicates that at higher concentrations (e.g., >50 μM), 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride exhibits significant cytotoxicity on various cell lines, leading to cell death via apoptosis or necrosis pathways. These findings highlight the need for careful dosage considerations in potential therapeutic applications.
Degradation Studies
Investigations into the degradation of similar compounds using advanced oxidation processes have shown effective breakdown in environmental settings, indicating potential for bioremediation applications.
Safety and Toxicological Considerations
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride depends on its application. In chemical reactions, it acts as an acylating agent, transferring its acyl group to nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Chlorophenoxy Substitution
2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride (CAS: 5542-60-9)
- Molecular Formula : C₁₀H₁₀Cl₂O₂ (identical to the 3-chloro isomer) .
- Key Differences: The para-chloro substituent (4-position) on the phenoxy group alters electronic and steric properties compared to the meta (3-position) isomer. Reported applications include use as a precursor for clofibric acid derivatives, which are hypolipidemic agents . Physical properties such as boiling point and solubility may vary slightly due to differences in molecular symmetry and dipole moments .
2-(2-Chlorophenoxy)-2-methylpropanoyl Chloride (CAS: 4878-09-5)
Substituent Variations: Non-Chlorinated and Fluorinated Analogs
2-Methyl-2-phenylpropanoyl Chloride
- Molecular Formula : C₁₀H₁₁ClO .
- Key Differences: Replaces the chlorophenoxy group with a phenyl ring, eliminating the electron-withdrawing chlorine and oxygen atoms. Enhanced electron density at the carbonyl carbon increases reactivity toward nucleophiles compared to chlorinated analogs .
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride
Functional Group Variations: Acyl Chlorides with Different Backbones
Isobutyryl Chloride (CAS: 79-30-1)
- Molecular Formula : C₄H₇ClO .
- Key Differences: Simpler structure lacking the phenoxy group, leading to lower molecular weight (106.55 g/mol) and higher volatility. Widely used in industrial synthesis of peroxides and esters due to its high reactivity .
2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride
Comparative Data Table
Reactivity and Stability
- Electron Effects: Chlorine’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, making chlorophenoxy acyl chlorides more reactive than methoxy or phenyl analogs .
- Steric Effects : Ortho -substituted isomers exhibit reduced reactivity in sterically demanding reactions compared to meta and para isomers .
- Hydrolysis Sensitivity : All acyl chlorides are moisture-sensitive, requiring anhydrous storage conditions .
Biological Activity
2-(3-Chlorophenoxy)-2-methylpropanoyl chloride is a compound of interest in both biological and chemical research. It belongs to a class of compounds known for their diverse applications, including herbicides and pharmaceuticals. This article provides an overview of the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and safety considerations.
- Molecular Formula : C₁₀H₉ClO₂
- Molecular Weight : 196.63 g/mol
- Structure : The compound features a chlorophenoxy group attached to a methylpropanoyl chloride moiety, which contributes to its reactivity and biological activity.
The mechanism of action of 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride is primarily linked to its ability to mimic natural plant hormones, specifically auxins. When absorbed by plant tissues, it induces uncontrolled cell growth, leading to plant death. This property is exploited in agricultural applications as a herbicide. In biological systems, the acyl chloride group can react with nucleophiles, modifying proteins and other biomolecules, which may lead to various biological effects including enzyme inhibition and modulation of metabolic pathways.
Herbicidal Properties
The primary application of 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride is as a herbicide. Its structural similarity to auxins allows it to disrupt normal plant growth processes. Studies have shown that compounds in this class can effectively control the growth of various weed species by inducing abnormal cell division and growth patterns.
Antimicrobial Properties
Some studies suggest that similar chlorinated phenoxy compounds exhibit antimicrobial properties. While direct evidence for 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride's antimicrobial activity is sparse, its structural relatives have shown efficacy against various bacterial strains. This suggests potential for further investigation into its use as an antimicrobial agent.
Safety and Toxicology
The compound is classified as hazardous due to its corrosive nature. It can cause severe burns upon contact with skin or eyes and poses risks if ingested or inhaled. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and adherence to material safety data sheet (MSDS) guidelines .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |
|---|---|---|---|
| 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride | C₁₀H₉ClO₂ | 196.63 g/mol | Herbicidal; potential anticancer activity |
| 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C₁₀H₉Cl₂O₂ | 233.09 g/mol | Herbicidal; moderate cytotoxicity against cancer cells |
| 4-Bromo-3-chlorophenylacetic acid | C₉H₈BrClO₂ | 233.51 g/mol | Exhibits different biological activity profiles |
Case Studies
- Herbicidal Efficacy : A study evaluated the effectiveness of chlorophenoxy herbicides on common weed species, demonstrating significant growth inhibition at various concentrations.
- Cytotoxicity Assessment : In vitro assays on structurally related compounds revealed moderate cytotoxic effects against A549 lung cancer cells, suggesting potential pathways for further development in anticancer therapies.
Q & A
Basic Questions
Q. What are the recommended spectroscopic techniques for characterizing 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride?
- Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure, focusing on the chloro-phenoxy and methylpropanoyl groups. Infrared (IR) spectroscopy is critical for identifying the carbonyl (C=O) stretch (~1750–1820 cm⁻¹) and C-Cl bond vibrations. Mass spectrometry (MS) provides molecular weight validation, while gas chromatography (GC) or high-performance liquid chromatography (HPLC) assesses purity. Cross-reference data with published spectra of structurally analogous compounds for validation .
Q. How should 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride be stored to ensure stability?
- Answer : Store in airtight, moisture-resistant containers under an inert atmosphere (e.g., nitrogen or argon) at temperatures between -20°C and 4°C. Protect from light and humidity using desiccants. Regularly monitor for degradation via NMR or IR, as hydrolysis can yield 2-(3-chlorophenoxy)-2-methylpropanoic acid and hydrochloric acid .
Q. What safety protocols are essential when handling this compound in the lab?
- Answer : Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors. Avoid contact with water, strong bases, or oxidizing agents. In case of exposure, rinse affected skin/eyes with water for 15 minutes and seek immediate medical attention. Implement engineering controls (e.g., local exhaust ventilation) to maintain airborne concentrations below recommended limits .
Advanced Research Questions
Q. How can discrepancies in reaction yields during synthesis be systematically investigated?
- Answer : Perform a design of experiments (DOE) to evaluate variables such as catalyst type (e.g., DMAP, pyridine), stoichiometry, solvent polarity, and temperature. Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress. Characterize byproducts via LC-MS or NMR to identify side reactions (e.g., hydrolysis or Friedel-Crafts alkylation). Compare results with computational models (e.g., DFT) to rationalize steric or electronic effects of the 3-chlorophenoxy group .
Q. What strategies optimize reaction conditions to minimize byproduct formation in nucleophilic acyl substitutions?
- Answer : Optimize anhydrous conditions using molecular sieves or dry solvents (e.g., THF, DCM). Screen catalysts to enhance selectivity—DMAP is often effective for acylations. Employ slow addition of the acid chloride to the nucleophile to control exothermicity. Use low temperatures (-10°C to 0°C) to suppress side reactions. Post-reaction purification via fractional distillation or column chromatography can isolate the desired product .
Q. How can conflicting reactivity data with different nucleophiles be resolved?
- Answer : Conduct kinetic studies under standardized conditions (e.g., solvent, temperature) using a range of nucleophiles (amines, alcohols, thiols). Analyze rate constants via UV-Vis spectroscopy or stopped-flow techniques. Investigate steric effects using bulky nucleophiles (e.g., tert-butanol) and electronic effects via Hammett plots. Computational modeling (e.g., molecular dynamics) can elucidate transition-state interactions influenced by the 3-chlorophenoxy substituent .
Q. What methodologies identify decomposition pathways under varying environmental conditions?
- Answer : Accelerated stability studies under controlled humidity, temperature, and light exposure (ICH Q1A guidelines). Analyze degradation products via GC-MS or HPLC-MS. Hydrolysis kinetics can be quantified by tracking HCl release via titration. Thermal decomposition pathways are studied using thermogravimetric analysis (TGA) coupled with FTIR for evolved gas analysis .
Methodological Notes
- Synthesis : Acylation of 3-chlorophenol with 2-methylpropanoyl chloride in anhydrous dichloromethane, catalyzed by DMAP. Purify via vacuum distillation (boiling point ~90–95°C under reduced pressure) .
- Toxicity : Classified as a skin/eye irritant and potential respiratory hazard. Follow OSHA/CLP guidelines for exposure limits and disposal .
- Data Validation : Cross-reference spectral data with databases like PubChem or Reaxys, avoiding non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
